Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
CAS No.: 99967-76-7
Cat. No.: VC5907164
Molecular Formula: C9H13N3O2S
Molecular Weight: 227.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99967-76-7 |
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Molecular Formula | C9H13N3O2S |
Molecular Weight | 227.28 |
IUPAC Name | methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3 |
Standard InChI Key | WPWAIDNVUIJHLF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(N=C(S1)N2CCCC2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name for this compound is methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate. Alternative synonyms include:
Structural Features
The molecule comprises a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with:
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An amino group (-NH) at the 4-position.
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A pyrrolidine ring (a five-membered secondary amine) at the 2-position.
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A methyl ester (-COOCH) at the 5-position.
The presence of these functional groups enhances its reactivity, making it a versatile scaffold for further chemical modifications .
Physicochemical Properties
Basic Physical Parameters
Key properties derived from experimental and computational data include:
The compound’s solubility profile suggests compatibility with polar aprotic solvents, a trait critical for its use in synthetic reactions .
Spectroscopic Data
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H-NMR: Peaks corresponding to pyrrolidine protons (δ 1.8–2.1 ppm), methyl ester (δ 3.7 ppm), and aromatic thiazole protons (δ 6.5–7.2 ppm) align with analogous thiazole derivatives .
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LC-MS: A molecular ion peak at m/z 227.28 confirms the molecular weight .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a Ganch reaction, a method widely used for thiazole formation. A representative protocol involves:
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Step 1: Condensation of pyrrolidine with ethyl isothiocyanatidocarbonate to form 1-pyrrolidinecarbothioamide .
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Step 2: Reaction of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with the carbothioamide in methanol, yielding the thiazole intermediate .
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Step 3: Cyclocondensation with hydrazine hydrate to form pyridazinone derivatives, though this step may vary based on target applications .
Optimization and Yield
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Reaction Conditions: Reflux in methanol (4 hours) followed by alkaline workup (pH 8) yields the product in 78–87% purity .
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Purification: Recrystallization from ethanol-DMF (1:1) enhances purity to >95% .
Hazard Category | Classification | Pictogram |
---|---|---|
Skin Irritation | Category 2 | ⚠️ Warning |
Eye Irritation | Category 2A | ⚠️ Warning |
Respiratory Toxicity | Category 3 | ⚠️ Warning |
Regulatory and Environmental Considerations
Environmental Impact
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